molecular formula C26H18ClNO4 B12206648 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

Cat. No.: B12206648
M. Wt: 443.9 g/mol
InChI Key: NWXLOKJZBBIWKV-ZMOGYAJESA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a benzo[3,4-b]furan structure, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the indole and benzo[3,4-b]furan intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzo[3,4-b]furan moiety can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and benzo[3,4-b]furan derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H18ClNO4

Molecular Weight

443.9 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate

InChI

InChI=1S/C26H18ClNO4/c1-2-28-15-17(20-5-3-4-6-22(20)28)13-24-25(29)21-12-11-19(14-23(21)32-24)31-26(30)16-7-9-18(27)10-8-16/h3-15H,2H2,1H3/b24-13+

InChI Key

NWXLOKJZBBIWKV-ZMOGYAJESA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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